

Spectroscopic data of isooctane (NMR, IR, Mass Spec.)

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Compound of Interest

Compound Name: *Isooctane*

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Spectroscopic Data of Isooctane: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for **isooctane** (2,2,4-trimethylpentane), a significant branched-chain alkane utilized as a standard in the octane rating scale and as a solvent in various scientific applications. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Detailed experimental protocols for obtaining this spectroscopic information are also presented, alongside a logical workflow diagram to guide the analytical process.

Introduction

Isooctane, systematically named 2,2,4-trimethylpentane, is a hydrocarbon with the chemical formula C₈H₁₈. Its highly branched structure imparts properties that make it a crucial reference compound in the fuel industry and a versatile solvent in chemical research. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, quantification, and the interpretation of experimental results where it is used as a solvent or a reference standard. This guide summarizes the key spectroscopic data and provides standardized protocols for its analysis.

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **isooctane** in a tabulated format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For **isooctane**, both ^1H and ^{13}C NMR are essential for its characterization.

^1H NMR Data

The proton NMR spectrum of **isooctane** is characterized by distinct signals corresponding to the chemically non-equivalent protons in the molecule.

Signal	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
a	0.91	Singlet	9H	$(\text{CH}_3)_3\text{C}-$
b	1.83	Nonet	1H	$-\text{CH}(\text{CH}_3)_2$
c	0.95	Doublet	6H	$-\text{CH}(\text{CH}_3)_2$
d	1.05	Doublet	2H	$-\text{CH}_2-$

^{13}C NMR Data

The proton-decoupled ^{13}C NMR spectrum of **isooctane** displays five distinct signals, corresponding to the five unique carbon environments in the molecule.

Signal	Chemical Shift (δ , ppm)	Assignment
1	31.5	$(\text{CH}_3)_3\text{C}-$
2	31.9	$(\text{CH}_3)_3\text{C}-$
3	53.3	$-\text{CH}_2-$
4	24.7	$-\text{CH}(\text{CH}_3)_2$
5	24.4	$-\text{CH}(\text{CH}_3)_2$

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **isooctane**, a saturated alkane, is dominated by C-H stretching and bending vibrations.

Wavenumber (cm^{-1})	Intensity	Vibration Type	Assignment
2960-2850	Strong	C-H Stretch	Aliphatic C-H
1465	Medium	C-H Bend	$-\text{CH}_2-$ (Scissoring)
1380	Medium	C-H Bend	$-\text{CH}_3$ (Symmetric Bend)
1365	Medium	C-H Bend	$-\text{CH}(\text{CH}_3)_2$ (Gem-dimethyl)
1250-1140	Medium-Weak	C-C Stretch	Skeletal Vibrations

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method for the analysis of volatile compounds like **isooctane**, which typically results in significant fragmentation.

Mass-to-Charge Ratio (m/z)	Relative Abundance (%)	Proposed Fragment Ion
114	~1	$[\text{C}_8\text{H}_{18}]^+$ (Molecular Ion)
99	Low	$[\text{C}_7\text{H}_{15}]^+$
57	100 (Base Peak)	$[\text{C}_4\text{H}_9]^+$ (tert-Butyl cation)
43	High	$[\text{C}_3\text{H}_7]^+$ (Isopropyl cation)
41	High	$[\text{C}_3\text{H}_5]^+$
29	Medium	$[\text{C}_2\text{H}_5]^+$

Experimental Protocols

The following protocols provide detailed methodologies for acquiring the spectroscopic data presented above.

¹H and ¹³C NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher) equipped with a 5 mm broadband probe.

Sample Preparation:

- Accurately weigh approximately 10-20 mg of **isooctane** for ¹H NMR or 50-100 mg for ¹³C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean, dry vial.
- Transfer the solution into a clean 5 mm NMR tube using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter.
- Cap the NMR tube securely.

¹H NMR Acquisition:

- Insert the sample into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.[1][2][3]
- Shim the magnetic field to optimize its homogeneity.[1][2] This can be done manually or using an automated shimming routine like topshim on Bruker instruments.[1]
- Tune and match the probe for the ^1H frequency.[1][2]
- Set the acquisition parameters. For a standard ^1H spectrum, a 30° or 45° pulse angle, a spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds are typically used.
- Acquire the free induction decay (FID) for a sufficient number of scans (typically 8 to 16 for a concentrated sample) to achieve a good signal-to-noise ratio.[1][4]
- Process the data by applying a Fourier transform, phasing the spectrum, and performing baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl_3 at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

^{13}C NMR Acquisition:

- Following ^1H NMR acquisition, switch the spectrometer to the ^{13}C nucleus.
- Tune and match the probe for the ^{13}C frequency.[4]
- Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[2]
- Set the acquisition parameters. A spectral width of approximately 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds are common starting points.[2][5]
- Acquire the FID for a larger number of scans (hundreds to thousands) compared to ^1H NMR due to the lower natural abundance and sensitivity of the ^{13}C nucleus.[2][4]
- Process the data similarly to the ^1H spectrum.

- Calibrate the chemical shift scale using the solvent peak (e.g., CDCl_3 at 77.16 ppm) or TMS.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Methodology:

- Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
- Place a small drop of **isooctane** directly onto the ATR crystal surface, ensuring complete coverage of the crystal.
- Lower the ATR press to ensure good contact between the sample and the crystal.
- Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}).
[6]
- Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue after the measurement.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction.

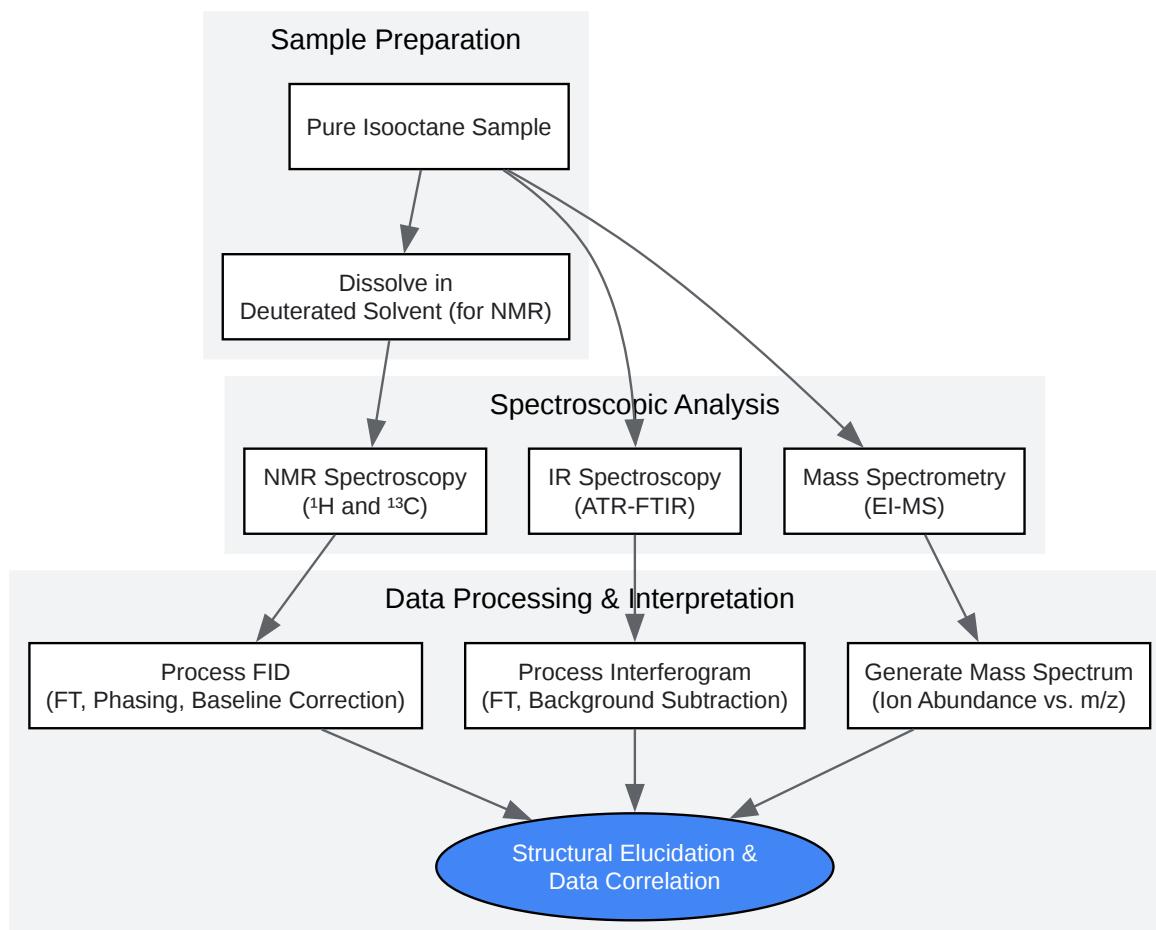
Methodology:

- If using GC-MS, inject a dilute solution of **isooctane** in a volatile solvent (e.g., hexane) into the GC inlet. The GC will separate the **isooctane** from the solvent and introduce it into the mass spectrometer.
- For direct infusion, introduce a small amount of vaporous **isooctane** into the ion source.
- In the EI source, the **isooctane** molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[7][8]

- The resulting positively charged molecular ions and fragment ions are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- The detector records the abundance of each ion, generating a mass spectrum.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **isooctane**.



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Caption: Workflow for the spectroscopic analysis of **isooctane**.

Conclusion

The spectroscopic data and protocols provided in this guide serve as a fundamental resource for the identification and characterization of **isooctane**. The tabulated NMR, IR, and MS data offer a quick reference for researchers, while the detailed experimental methodologies ensure the reproducibility of these results. The presented workflow provides a logical framework for the comprehensive spectroscopic analysis of **isooctane** and other similar chemical entities.

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